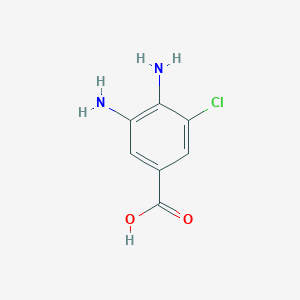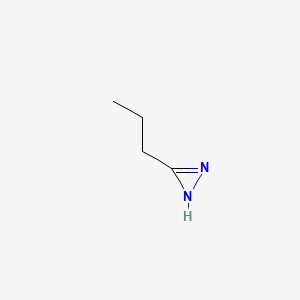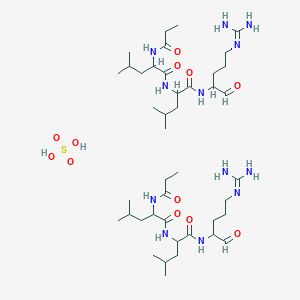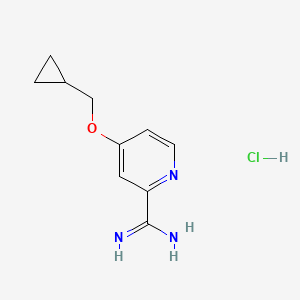
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine
Overview
Description
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine is a unique and versatile compound that has a wide range of applications in scientific research and laboratory experiments. It is a chiral compound that has a variety of biochemical and physiological effects, and has been used in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
Antibacterial and Antifungal Activity
A study conducted by Pejchal et al. (2015) explored the synthesis of novel amides derived from (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. These compounds demonstrated significant antibacterial and antifungal activities, comparable to or slightly better than some medicinal standards like chloramphenicol and amphotericin B. This research highlights the potential of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine derivatives in antimicrobial applications (Pejchal, Pejchalová, & Růžičková, 2015).
Chemical Synthesis of Pharmaceuticals
Brands et al. (2003) described an efficient synthesis of the NK(1) receptor antagonist Aprepitant, using a process that involves (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. This method showcased the role of this compound in facilitating the synthesis of important pharmaceutical agents (Brands et al., 2003).
Fluorescent and Colorimetric Chemosensors
Wanichacheva et al. (2012) developed novel macromolecules incorporating (R)-1-(2-Chloro-6-fluorophenyl)ethanamine for the optical detection of mercury ions. These sensors exhibited high sensitivity and selectivity, demonstrating the compound's utility in environmental monitoring and public health (Wanichacheva et al., 2012).
Inhibitors for Neurodegenerative Diseases
A study by Pejchal et al. (2016) synthesized derivatives of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Pejchal et al., 2016).
Fluorinating Agents in Organic Synthesis
Takaoka et al. (1979) identified the reaction products of F-propene and dialkylamines, which include (R)-1-(2-Chloro-6-fluorophenyl)ethanamine, as effective fluorinating agents. These compounds are important for introducing fluorine into various organic molecules, a key process in medicinal chemistry and materials science (Takaoka, Iwakiri, & Ishikawa, 1979).
Mercury Ion Detection
Another study by Wanichacheva et al. (2009) focused on developing a sensor for mercury ions using derivatives of (R)-1-(2-Chloro-6-fluorophenyl)ethanamine. The sensor showed high selectivity and sensitivity, emphasizing the compound's role in environmental safety and pollution control (Wanichacheva et al., 2009).
properties
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXZWHHERXWHA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)






![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/no-structure.png)


![1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)](/img/structure/B1505330.png)

![4-((trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1505334.png)
